N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide
Description
Properties
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c24-20(18-8-3-1-4-9-18)21-12-7-13-22-14-16-23(17-15-22)19-10-5-2-6-11-19/h1-6,8-11H,7,12-17H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFNHNGUBMGESC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide typically involves the reaction of 4-phenylpiperazine with 3-bromopropylbenzamide under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(trifluoromethyl)benzamide is a synthetic organic compound with a trifluoromethyl group attached to a benzamide moiety and a piperazine ring. It is being explored for medicinal chemistry applications, especially in developing drugs that target neurological disorders.
Mechanism of Action
The biological activity of N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(trifluoromethyl)benzamide is linked to its ability to inhibit acetylcholinesterase (AChE). By inhibiting AChE, this compound can increase the concentration of acetylcholine in synaptic clefts, enhancing cholinergic neurotransmission. This mechanism suggests it could be useful in treating conditions characterized by acetylcholine deficiency, such as Alzheimer’s disease and other cognitive disorders.
Applications
- Inhibition of Acetylcholinesterase: Studies have shown that N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(trifluoromethyl)benzamide can effectively inhibit acetylcholinesterase, leading to increased levels of acetylcholine, which can enhance cognitive functions. Further research into its binding affinity and selectivity towards AChE could provide insights into its potential as a therapeutic agent.
- Potential treatment for neurodegenerative diseases: The compound 2-chloro-4-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide has been explored as a potential treatment for neurodegenerative diseases, particularly Alzheimer's disease.
- Treatment of neurological disorders: N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(trifluoromethyl)benzamide is notable for its potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders.
Structural comparisons
Several compounds share structural similarities with N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(trifluoromethyl)benzamide. The unique trifluoromethyl group in N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(trifluoromethyl)benzamide distinguishes it from others, potentially influencing its pharmacological profile and efficacy.
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Ethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide | Similar piperazine and benzamide motifs | AChE inhibition | Ethoxy group enhances solubility |
| 2-Methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide | Methyl substitution on benzamide | AChE inhibition | Methyl group may affect lipophilicity |
| 4-{[7-(Trifluoromethyl)quinolin-4-yl]amino}benzoic acid | Quinoline derivative with amine substitution | Potential anti-influenza activity | Different target mechanism compared to AChE inhibition |
Mechanism of Action
The compound exerts its effects primarily by inhibiting the enzyme acetylcholinesterase. This inhibition increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to cholinergic signaling .
Comparison with Similar Compounds
Key Structural and Functional Differences
- SC211 : Shares the piperazine-propyl-benzamide backbone but incorporates a 4-chlorophenyl group on the piperazine and a 3-methoxyphenyl benzamide. These substituents enhance D4R selectivity compared to the target compound .
- SC212 : Replaces benzamide with a thioether linkage and adds a trifluoromethylphenyl group, shifting activity toward D2R and serotonin receptors. Its Tanimoto similarity score (TS = 0.19) indicates lower structural overlap with the target compound .
Non-Piperazine Benzamide Derivatives
Structural Variations and Activity
- Imidazole-linked benzamides : Lack the piperazine ring but retain the propyl-benzamide framework. These compounds exhibit carbonic anhydrase (CA) inhibition rather than receptor modulation, highlighting the importance of the piperazine group for CNS targeting .
- Benzothiazole derivatives : Feature bulkier heterocycles and acetyl groups, which may reduce blood-brain barrier permeability compared to the phenylpiperazine scaffold .
Piperazine Derivatives with Modified Linkers or Substituents
Impact of Linker and Substitution on Activity
- Hydroxyphenyl-piperazine derivatives: Additional hydroxyl and phenoxy groups (e.g., 11n) may enhance solubility but require metabolic stability testing for CNS applications .
Biological Activity
N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and receptor interactions. This article delves into the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and relevant research findings.
Target Interactions
The primary targets of this compound include:
- Acetylcholinesterase (AChE) : Inhibition of AChE leads to increased levels of acetylcholine, which is crucial for neurotransmission.
- Butyrylcholinesterase (BChE) : Similar to AChE, BChE inhibition also contributes to elevated acetylcholine levels.
Mode of Action
The compound acts as an inhibitor of AChE and BChE, affecting the cholinergic pathway. This inhibition is significant as it can enhance cholinergic signaling, which may be beneficial in conditions characterized by cholinergic deficits, such as Alzheimer's disease and other cognitive disorders.
Structural Features
This compound is characterized by:
- A benzamide core : This structure is essential for its biological activity.
- A piperazine moiety : Known for its interaction with various neurotransmitter receptors, enhancing the compound's pharmacological profile.
Research Findings
Studies have shown that compounds with similar structures exhibit significant inhibitory effects on AChE. For instance, derivatives containing the piperazine ring have demonstrated notable interactions with neurotransmitter systems, particularly dopamine receptors .
Research Studies and Case Studies
Several studies have investigated the biological activity of this compound and its derivatives:
Q & A
Q. What are the standard synthetic routes for N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, including amide bond formation and piperazine coupling. Key steps include:
- Amide coupling : Using reagents like HBTU or BOP with triethylamine (EtN) in tetrahydrofuran (THF) to link the benzamide core to the propyl-piperazine chain .
- Piperazine functionalization : Suzuki–Miyaura coupling or nucleophilic substitution to introduce the phenylpiperazine moiety . Optimization involves adjusting reaction temperatures (e.g., reflux for cyclization), solvent polarity (THF for solubility), and purification via silica gel chromatography or HPLC .
Q. Which spectroscopic and chromatographic methods are critical for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions (e.g., aromatic protons at δ 6.2–7.8 ppm) and stereochemistry .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 488.6 [M+H]) and fragmentation patterns .
- HPLC : Reversed-phase HPLC with UV detection ensures >95% purity, especially for intermediates prone to by-products like unreacted amines .
Q. What primary biological targets are associated with this compound, and what assays are used to study them?
The compound interacts with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors , due to its phenylpiperazine moiety. Standard assays include:
- Radioligand binding assays : Using [H]WAY-100635 for 5-HT affinity .
- In vitro acetylcholinesterase inhibition : Ellman’s assay to evaluate potential neuroprotective effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve receptor subtype selectivity?
SAR strategies focus on modifying substituents:
- Benzamide substitutions : Introducing electron-withdrawing groups (e.g., fluoro at 3,4-positions) enhances serotonin receptor affinity .
- Piperazine modifications : Methyl or hydroxyphenyl groups on piperazine improve dopamine D/D selectivity . Computational docking (e.g., AutoDock Vina) predicts binding poses, guiding synthesis of analogs like 4-(2-hydroxy-5-methylphenoxy) derivatives .
Q. How should researchers resolve contradictions in reported receptor affinity data across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability) or compound purity. Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., HEK-293 for 5-HT) and ligand concentrations .
- Meta-analysis : Compare data across studies with defined confidence intervals (e.g., pIC ± 0.5 log units) .
- Control experiments : Replicate key findings using independently synthesized batches .
Q. What advanced analytical techniques are recommended for characterizing stability and degradation products?
- High-Resolution Mass Spectrometry (HRMS) : Identifies degradation products (e.g., hydrolyzed amides) in accelerated stability studies (40°C/75% RH) .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
- LC-MS/MS : Quantifies trace impurities (<0.1%) in pharmacokinetic samples .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
